2,4,5-Trimethoxycinnamic acid

Overview

Description

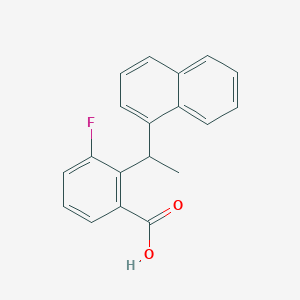

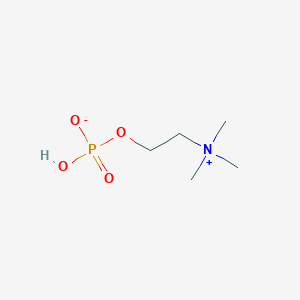

2,4,5-Trimethoxycinnamic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its pharmacological properties and is a major metabolite of α-asarone, a compound found in certain medicinal plants .

Mechanism of Action

Target of Action

The primary target of 2,4,5-Trimethoxycinnamic acid (TMCA) is the HMG-CoA reductase , an enzyme that plays a crucial role in cholesterol biosynthesis . TMCA has also shown preferential inhibitory activity on dopamine and serotonin receptors , suggesting a potential role in modulating neurotransmitter signaling .

Mode of Action

TMCA interacts with its targets primarily through inhibition . It has been found to inhibit HMG-CoA reductase, thereby affecting cholesterol biosynthesis . Furthermore, TMCA has been suggested to have an agonistic activity on 5-HT1A , a subtype of serotonin receptors .

Biochemical Pathways

The inhibition of HMG-CoA reductase by TMCA affects the mevalonate pathway , which is responsible for the production of cholesterol and other isoprenoids . This can lead to a decrease in total serum cholesterol and LDL-cholesterol levels, while HDL-cholesterol levels remain unaffected . The interaction with dopamine and serotonin receptors suggests a potential impact on neurotransmitter signaling pathways .

Result of Action

The inhibition of HMG-CoA reductase by TMCA leads to a decrease in total serum cholesterol and LDL-cholesterol levels . Additionally, TMCA increases bile flow, especially in hypercholesterolemic rats, by rising the secretion of bile salts, phospholipids, and bile cholesterol . These effects suggest that TMCA may have potential as a hypocholesterolemic and cholelitholytic agent .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It has been shown to interact with enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis . The compound inhibits this enzyme, leading to a reduction in LDL-cholesterol levels while maintaining HDL-cholesterol levels . Additionally, this compound increases bile flow by enhancing the secretion of bile salts, phospholipids, and bile cholesterol .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hypercholesterolemic rats, it decreases total serum cholesterol and LDL-cholesterol levels . The compound also influences cell signaling pathways, particularly those involved in lipid metabolism and inflammation. For instance, it has been shown to reduce the cholesterol saturation index in gallbladder bile, which is beneficial for preventing gallstone formation . Furthermore, this compound exhibits antidepressant-like effects by modulating central noradrenergic, dopaminergic, and serotonergic activities in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as an antioxidant by scavenging free radicals and disrupting the production of pro-inflammatory molecules such as cytokines and chemokines . The compound also inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis . Additionally, it interacts with serotonin (5-HT) subtype 1A receptors and gamma-aminobutyric acid type A (GABAA) receptors, which play a role in its anxiolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound retains most of its pharmacological properties, including hypocholesterolemic and choleretic activities . It has been shown to be stable and non-toxic, making it a potential candidate for long-term studies . The compound’s effects on bile flow and cholesterol levels have been consistent over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hypercholesterolemic rats, a dosage of 80 mg/kg body weight significantly decreased total serum cholesterol and LDL-cholesterol levels . Higher doses may lead to adverse effects, such as liver damage . In behavioral studies, doses ranging from 25 to 200 mg/kg have been used to assess the compound’s antidepressant-like effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It inhibits HMG-CoA reductase, reducing cholesterol synthesis . The compound also enhances bile flow by increasing the secretion of bile salts, phospholipids, and bile cholesterol . These effects contribute to its hypocholesterolemic and choleretic activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxycinnamic acid can be synthesized through various methods. One common approach involves the condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. The reaction mixture is heated under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,5-Trimethoxycinnamic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Research has shown its potential as an antidepressant and anti-inflammatory agent.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

- 3,4,5-Trimethoxycinnamic acid

- p-Methoxycinnamic acid

- α-Asarone

Properties

IUPAC Name |

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGAEUDHJEYRY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-53-0 | |

| Record name | 24160-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4',5'-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trimethoxycinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T2L43DHK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biosynthetic pathway of 2,4,5-trimethoxycinnamic acid in plants?

A1: Research suggests that in Peperomia pellucida, this compound originates from L-phenylalanine. The pathway proceeds through cinnamic acid, ferulic acid, and finally to this compound. This acid can then be decarboxylated to form 2,4,5-trimethoxystyrene, a precursor to pellucidin A. []

Q2: Does this compound exhibit any pharmacological activities?

A2: Yes, this compound displays several pharmacological properties. Studies show it can lower total serum cholesterol and LDL-cholesterol levels in hypercholesterolemic rats. Additionally, it increases bile flow and reduces cholesterol levels in gallbladder bile. [] These findings suggest its potential as a hypocholesterolemic and cholelitholytic agent.

Q3: How does the structure of this compound relate to its genotoxicity compared to other alkenylbenzenes?

A3: While this compound itself is not genotoxic, its precursors, alpha- and beta-asarone, exhibit genotoxicity that's inhibited by cytochrome P-450 inhibitors. [] This points to a metabolic activation pathway for the asarones. Interestingly, the presence of the 2-methoxy group in the aromatic ring of the asarones suggests a novel activation mechanism compared to other alkenylbenzenes.

Q4: Can this compound interact with antibiotics, and if so, what are the implications?

A4: Research indicates that this compound, along with other phenylpropanoids like cinnamic, p-coumaric, and ferulic acids, can synergistically interact with various antibiotics. [] These interactions enhance the antibacterial activity against both Gram-negative and Gram-positive bacteria, signifying their potential in combination therapies.

Q5: Does this compound affect bacterial cell division?

A5: Yes, studies show that phenylpropanoids, including this compound, can inhibit the assembly of FtsZ, a protein crucial for bacterial cell division. [] This inhibitory effect is attributed to the disruption of FtsZ polymerization and GTPase activity, leading to elongated bacterial cells. Chlorogenic and caffeic acids were identified as the most potent inhibitors among the tested phenylpropanoids.

Q6: Are there any documented cases of human exposure to this compound?

A6: Yes, this compound has been detected as a metabolite of alpha-asarone in the urine of individuals who ingested Acorus calamus oil. [] This oil, marketed for its purported hallucinogenic effects, contains asarone as an active component.

Q7: How is this compound detected and analyzed in biological samples?

A7: Various analytical techniques have been employed for detecting and quantifying this compound. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify the compound in complex mixtures like plant extracts and urine samples. [] Liquid chromatography-mass spectrometry (LC-MS) offers another powerful tool for analyzing this compound and its metabolites. []

Q8: Are there efficient synthetic routes for producing this compound?

A8: Yes, microwave-assisted synthesis has proven to be an efficient method for producing this compound. [] This approach allows for rapid condensation reactions and high yields, making it a practical method for obtaining this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

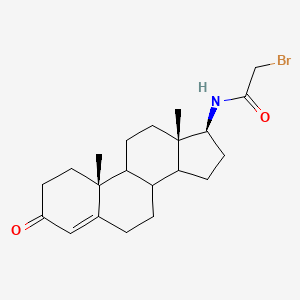

![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)

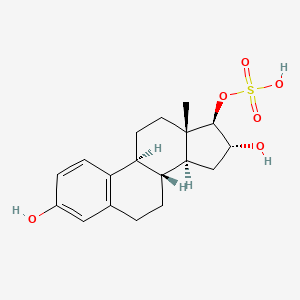

![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)

![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)